Ethyl propyl [hydroxy(phenyl)methyl]phosphonate
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Overview
Description
Ethyl propyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phosphonic acid derivatives with alcohols under specific conditions. One common method is the esterification of phosphinic acid derivatives using microwave-assisted alkylation. This method involves the reaction of phosphonic ester-acid derivatives with alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl propyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for acid-catalyzed hydrolysis, trimethylsilyl halides for C-O bond cleavage, and palladium complexes for regioselective addition reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl propyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and as a component in antiviral drugs.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl propyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. In antiviral applications, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Ethyl propyl [hydroxy(phenyl)methyl]phosphonate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Similar in structure but differs in the presence of a hydroxyl group.
H-phosphonate esters: These compounds have a characteristic H-P=O structural motif and differ in their chemical properties and reactivity
Properties
CAS No. |
61222-53-5 |
---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
[ethoxy(propoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C12H19O4P/c1-3-10-16-17(14,15-4-2)12(13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
InChI Key |
RRCXLNMZYMASCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
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